N-(4-{9-[4-(NAPHTHALENE-1-AMIDO)PHENYL]-9H-FLUOREN-9-YL}PHENYL)NAPHTHALENE-1-CARBOXAMIDE
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Overview
Description
N-(4-{9-[4-(NAPHTHALENE-1-AMIDO)PHENYL]-9H-FLUOREN-9-YL}PHENYL)NAPHTHALENE-1-CARBOXAMIDE is a complex organic compound that features a combination of naphthalene and fluorene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{9-[4-(NAPHTHALENE-1-AMIDO)PHENYL]-9H-FLUOREN-9-YL}PHENYL)NAPHTHALENE-1-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene and fluorene derivatives, followed by their coupling through amide bond formation. Common reagents used in these reactions include naphthalene-1-carboxylic acid, 4-aminophenylfluorene, and coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of automated synthesis equipment and purification techniques such as column chromatography and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(4-{9-[4-(NAPHTHALENE-1-AMIDO)PHENYL]-9H-FLUOREN-9-YL}PHENYL)NAPHTHALENE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-{9-[4-(NAPHTHALENE-1-AMIDO)PHENYL]-9H-FLUOREN-9-YL}PHENYL)NAPHTHALENE-1-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism by which N-(4-{9-[4-(NAPHTHALENE-1-AMIDO)PHENYL]-9H-FLUOREN-9-YL}PHENYL)NAPHTHALENE-1-CARBOXAMIDE exerts its effects involves its interaction with specific molecular targets. The compound’s structure allows it to engage in π-π stacking interactions and hydrogen bonding, which can influence its binding affinity and specificity. These interactions are crucial in its role as a fluorescent probe and in its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Naphthalene derivatives: Compounds such as naphthalene-1-carboxylic acid and naphthalene-2-carboxylic acid.
Fluorene derivatives: Compounds like 9H-fluorene and 9,9-dimethyl-9H-fluorene.
Uniqueness
N-(4-{9-[4-(NAPHTHALENE-1-AMIDO)PHENYL]-9H-FLUOREN-9-YL}PHENYL)NAPHTHALENE-1-CARBOXAMIDE is unique due to its combination of naphthalene and fluorene moieties, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring specific fluorescence characteristics and molecular interactions.
Properties
IUPAC Name |
N-[4-[9-[4-(naphthalene-1-carbonylamino)phenyl]fluoren-9-yl]phenyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H32N2O2/c50-45(41-19-9-13-31-11-1-3-15-37(31)41)48-35-27-23-33(24-28-35)47(43-21-7-5-17-39(43)40-18-6-8-22-44(40)47)34-25-29-36(30-26-34)49-46(51)42-20-10-14-32-12-2-4-16-38(32)42/h1-30H,(H,48,50)(H,49,51) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKSGJTCVXUQHLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=C(C=C3)C4(C5=CC=CC=C5C6=CC=CC=C64)C7=CC=C(C=C7)NC(=O)C8=CC=CC9=CC=CC=C98 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H32N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
656.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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